3-(Azetidin-3-yl)azetidine;dihydrochloride
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Overview
Description
3-(Azetidin-3-yl)azetidine;dihydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines . The dihydrochloride form of 3-(Azetidin-3-yl)azetidine is often used in various scientific research applications due to its enhanced solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)azetidine typically involves the formation of the azetidine ring through cyclization reactions. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.
Industrial Production Methods
Industrial production of 3-(Azetidin-3-yl)azetidine;dihydrochloride often employs multicomponent reactions involving terminal alkynes, sulfonyl azides, and carbodiimides . These reactions are catalyzed by copper and proceed under mild conditions without the need for a base, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include N-oxides, reduced azetidine derivatives, and substituted azetidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Azetidin-3-yl)azetidine;dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s ring strain and nitrogen atom make it reactive towards various biological molecules, allowing it to inhibit or modulate the activity of enzymes and receptors. This reactivity is often exploited in drug design to develop compounds with specific biological activities .
Comparison with Similar Compounds
3-(Azetidin-3-yl)azetidine is unique compared to other similar compounds such as aziridines and oxetanes due to its four-membered ring structure and nitrogen atom. While aziridines also contain a nitrogen atom, they have a three-membered ring, which makes them more reactive but less stable . Oxetanes, on the other hand, have an oxygen atom in the ring, which imparts different reactivity and stability characteristics .
List of Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles.
Oxetanes: Four-membered oxygen-containing heterocycles.
Pyrrolidines: Five-membered nitrogen-containing heterocycles.
Properties
IUPAC Name |
3-(azetidin-3-yl)azetidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-5(2-7-1)6-3-8-4-6;;/h5-8H,1-4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRWTMYQIRMMAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2CNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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